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Abstract
Cudraflavone B is a prenylated flavonoid predominantly isolated from plants of the Moraceae

family, such as Morus alba and Cudrania tricuspidata.[1][2] This natural compound has

garnered significant scientific interest due to its diverse and potent pharmacological properties,

including anti-inflammatory, anticancer, and antiproliferative activities.[1][3] Its mechanism of

action often involves the modulation of key cellular signaling pathways, such as the NF-κB and

MAPK pathways. This technical guide provides a detailed overview of the chemical structure,

physicochemical properties, biological activities, and underlying mechanisms of Cudraflavone
B, supported by experimental protocols and quantitative data.

Chemical Structure and Physicochemical Properties
Cudraflavone B is characterized by an extended flavonoid structure with a pyranochromane

skeleton.[2] Specifically, it is 2H,6H-pyrano[3,2-g]chromen-6-one substituted with geminal

methyl groups at position 2, a 2,4-dihydroxyphenyl group at position 8, a hydroxy group at

position 5, and a prenyl group at position 7.[2]

Table 1: Chemical Identifiers for Cudraflavone B
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Identifier Value Source

IUPAC Name

8-(2,4-dihydroxyphenyl)-5-

hydroxy-2,2-dimethyl-7-(3-

methylbut-2-enyl)pyrano[3,2-

g]chromen-6-one

--INVALID-LINK--

Molecular Formula C₂₅H₂₄O₆ --INVALID-LINK--

SMILES

CC(=CCC1=C(OC2=CC3=C(C

=CC(O3)

(C)C)C(=C2C1=O)O)C4=C(C=

C(C=C4)O)O)C

--INVALID-LINK--

InChI

InChI=1S/C25H24O6/c1-

13(2)5-7-17-23(29)21-20(30-

24(17)15-8-6-14(26)11-

18(15)27)12-19-

16(22(21)28)9-10-25(3,4)31-

19/h5-6,8-12,26-28H,7H2,1-

4H3

--INVALID-LINK--

CAS Number 19275-49-1 --INVALID-LINK--

Table 2: Physicochemical Properties of Cudraflavone B
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Property Value Unit Source

Molecular Weight 420.5 g/mol --INVALID-LINK--

XLogP3 5.5 --INVALID-LINK--

Hydrogen Bond Donor

Count
3 --INVALID-LINK--

Hydrogen Bond

Acceptor Count
6 --INVALID-LINK--

Rotatable Bond Count 4 --INVALID-LINK--

Exact Mass 420.15728848 Da --INVALID-LINK--

Monoisotopic Mass 420.15728848 Da --INVALID-LINK--

Topological Polar

Surface Area
96.2 Å² --INVALID-LINK--

Heavy Atom Count 31 --INVALID-LINK--

Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
Cudraflavone B demonstrates significant anti-inflammatory properties, primarily through the

inhibition of the NF-κB signaling pathway.[1][4] It has been shown to block the translocation of

the NF-κB p65 subunit from the cytoplasm to the nucleus in macrophages.[1][5] This inhibition

of NF-κB activation leads to the downregulation of pro-inflammatory mediators, including tumor

necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[1][5]

Table 3: Anti-inflammatory Activity of Cudraflavone B
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Target/Assay Cell Line IC₅₀/Inhibition Source

COX-1 Inhibition Ram seminal vesicles
- (Selectivity Index

COX-2/COX-1: 1.70)
[1]

COX-2 Inhibition Human recombinant

- (Higher selectivity

towards COX-2 than

indomethacin)

[1]

TNF-α Gene

Expression

THP-1 derived

macrophages

Significant inhibition at

10 µM
[1]

NF-κB Nuclear

Translocation

THP-1 derived

macrophages

3.2 times lower than

vehicle-treated cells at

10 µM

[6]

Signaling Pathway: Cudraflavone B in NF-κB Mediated Inflammation
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Cudraflavone B Regulation of NF-κB Signaling
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Cudraflavone B inhibits NF-κB by preventing IκBα degradation.
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Anticancer and Antiproliferative Activity
Cudraflavone B has been shown to inhibit the proliferation of various cancer cell lines,

including human oral squamous cell carcinoma and glioblastoma cells.[7][8] Its anticancer

effects are mediated through the induction of apoptosis via the mitochondrial pathway.[7] This

involves the upregulation of pro-apoptotic proteins like p53, p21, and Bax, and the

downregulation of the anti-apoptotic protein Bcl-2, leading to cytochrome c release and

caspase-3 activation.[7] Furthermore, Cudraflavone B can induce cell cycle arrest at the G1-S

phase.[9]

Table 4: Anticancer and Antiproliferative Activity of Cudraflavone B

Activity Cell Line IC₅₀/Inhibition Source

Growth Inhibition

Human Oral

Squamous Carcinoma

(HN4)

~15 µM (50%

inhibition at 48h)
[6]

Apoptosis Induction
Human Oral

Squamous Carcinoma
Induced at 15 µM [7]

Cell Proliferation

Inhibition

Rat Aortic Smooth

Muscle Cells

99.1% inhibition at 4

µM
[3]

DNA Synthesis

Inhibition

Rat Aortic Smooth

Muscle Cells

78.2% inhibition at 4

µM
[3]

Cell Viability Inhibition
Glioblastoma (U87,

U251)

Dose-dependent

inhibition (5-80 µM)
[8]

Signaling Pathway: Cudraflavone B in Cancer Cell Apoptosis
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Cudraflavone B Induced Apoptosis Pathway
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Cudraflavone B activates MAPK and SIRT1 to induce apoptosis.
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Experimental Protocols
Isolation and Purification of Cudraflavone B
A general procedure for the isolation of Cudraflavone B from plant material, such as the root

bark of Cudrania tricuspidata, involves the following steps:

Extraction: The dried and powdered plant material is macerated with a solvent like methanol

at room temperature.

Fractionation: The crude extract is then concentrated and subjected to fractionation using

techniques like vacuum liquid chromatography (VLC) or column chromatography with a step-

wise gradient of solvents (e.g., n-hexane-ethyl acetate).

Purification: The fractions containing Cudraflavone B are further purified using methods like

preparative High-Performance Liquid Chromatography (HPLC) or Fast Centrifugal Partition

Chromatography (FCPC) to yield the pure compound.[10]

Workflow: Isolation and Purification of Cudraflavone B
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General Workflow for Cudraflavone B Isolation
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A typical workflow for isolating Cudraflavone B from plant sources.
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Anti-inflammatory Assays
Cell Culture: Culture a suitable cell line, such as THP-1 derived macrophages, in appropriate

media.

Treatment: Pre-treat the cells with Cudraflavone B (e.g., 10 µM) for 1 hour.

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1

µg/mL).

Cell Lysis and Fractionation: After a defined incubation period, lyse the cells and separate

the nuclear and cytoplasmic fractions.

Quantification: Determine the amount of NF-κB (p65 subunit) in each fraction using an

ELISA-based assay or Western blotting. A significant decrease in nuclear NF-κB in

Cudraflavone B-treated cells compared to the LPS-only control indicates inhibition of

translocation.[1]

Enzyme Preparation: Use human recombinant COX-2 or COX-1 from ram seminal vesicles.

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and

the test compound (Cudraflavone B) at various concentrations.

Initiation: Start the reaction by adding arachidonic acid.

Detection: Monitor the peroxidase activity of COX by measuring the oxidation of a

colorimetric or fluorometric substrate.

IC₅₀ Determination: Calculate the concentration of Cudraflavone B that causes 50%

inhibition of enzyme activity (IC₅₀) from a dose-response curve.[1][11]

Anticancer Assays
Cell Seeding: Seed cancer cells (e.g., U87, U251 glioblastoma cells) in a 96-well plate and

allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of Cudraflavone B (e.g., 5-80 µM) for

a specified duration (e.g., 24 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate to allow the formation of formazan crystals.

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader. Cell viability is proportional to the absorbance.[8]

Cell Treatment: Treat cancer cells with Cudraflavone B (e.g., 15 µM) for a defined period

(e.g., 48 hours).

Cell Harvesting: Harvest the cells and wash with PBS.

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated

Annexin V and Propidium Iodide (PI).

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-

negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late

apoptosis or necrosis.[6]

Spectral Data
Table 5: ¹³C-NMR Spectral Data for Cudraflavone B (in DMSO-d₆)
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Carbon Atom Chemical Shift (δ, ppm)

C-2 160.8

C-3 106.8

C-4 181.7

C-4a 104.1

C-5 156.5

C-6 102.7

C-7 161.7

C-8 98.7

C-8a 160.5

C-1' 114.1

C-2' 151.6

C-3' 100.4

C-4' 158.4

C-5' 110.7

C-6' 127.5

Note: Data extracted from a supporting information file. The numbering of the prenyl and pyran

ring carbons may vary.

Conclusion
Cudraflavone B is a promising natural product with well-documented anti-inflammatory and

anticancer properties. Its ability to modulate critical signaling pathways like NF-κB and MAPK

makes it a valuable lead compound for the development of novel therapeutics. The

experimental protocols and quantitative data summarized in this guide provide a solid

foundation for researchers and drug development professionals to further investigate and
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harness the therapeutic potential of Cudraflavone B. Further in-vivo studies are warranted to

translate the in-vitro findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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